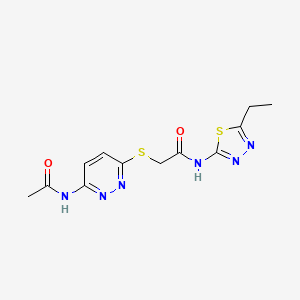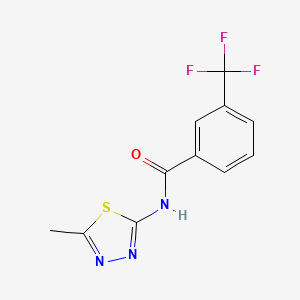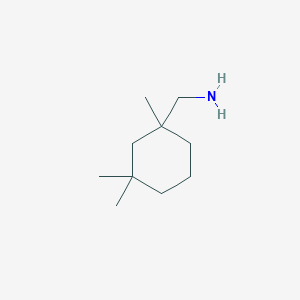
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide, also known as CFPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CFPS is a sulfonamide derivative that contains a pyridine ring and a fluorene moiety, making it a unique compound with diverse properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects:
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and modulation of gene expression. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide also has a relatively low toxicity profile, which is important for drug development. However, one of the limitations of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide is its low solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in other scientific fields. 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has shown promising results in preclinical studies as a potential cancer therapy, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide may have potential applications in neurobiology and drug discovery, and further studies are needed to explore these possibilities.
Synthesis Methods
The synthesis of 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide involves a multi-step process that starts with the reaction between 2-bromo-9H-fluorene and 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with potassium carbonate and 6-chloro-1-hexyne to form the final product, 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide.
Scientific Research Applications
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. One of the main research areas where 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide has shown promising results is in the development of novel cancer therapies. Studies have shown that 6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-18-8-6-15(11-20-18)24(22,23)21-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIPHRKSMAHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(9H-fluoren-2-yl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)


![6-chloro-2-methyl-N-[2-(morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2593471.png)
![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)


![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)